2-(1H-Benzimidazol-2-yl)-3-dimethylamino-acrylonitrile
Description
Properties
Molecular Formula |
C12H12N4 |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)-3-(dimethylamino)prop-2-enenitrile |
InChI |
InChI=1S/C12H12N4/c1-16(2)8-9(7-13)12-14-10-5-3-4-6-11(10)15-12/h3-6,8H,1-2H3,(H,14,15) |
InChI Key |
GZORTPUDCQBPOH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=C(C#N)C1=NC2=CC=CC=C2N1 |
Origin of Product |
United States |
Preparation Methods
Condensation of 2-Cyanoacetyl Benzimidazole with N,N-Dimethylformamidine
The most direct route to this compound involves the reaction of 2-cyanoacetyl benzimidazole with N,N-dimethylformamidine under reflux conditions. This method, adapted from analogous indole-derived syntheses, proceeds via a nucleophilic addition-elimination mechanism (Figure 1).
Reaction Conditions
- Solvent: Anhydrous ethanol or pyridine
- Catalyst: Piperidine (0.3–0.5 mL per 10 mmol substrate)
- Temperature: Reflux (78–80°C for ethanol; 115°C for pyridine)
- Duration: 10–12 hours
The reaction generates the target compound in moderate to high yields (60–75%), with purity confirmed via recrystallization from dimethylformamide (DMF)/water mixtures. Key advantages include operational simplicity and compatibility with microwave-assisted heating, which reduces reaction times to 1–2 hours.
Alternative Pathways via Knoevenagel Condensation
While less commonly reported, the Knoevenagel condensation offers a viable alternative for introducing the acrylonitrile moiety. This method involves the base-catalyzed reaction of 2-(1H-benzimidazol-2-yl)acetonitrile with dimethylamino-substituted aldehydes (e.g., N,N-dimethylamino benzaldehyde derivatives).
Optimized Parameters
- Base: Sodium methoxide (NaOMe) or triethylamine (Et₃N)
- Solvent: Methanol or ethanol
- Temperature: Ambient to 50°C
- Reaction Time: 6–8 hours
Although this route is theoretically feasible, the limited availability of suitable dimethylamino aldehydes in commercial markets often necessitates multi-step precursor synthesis, making it less practical than the formamidine-based approach.
Critical Analysis of Reaction Mechanisms
Enaminonitrile Formation Dynamics
The condensation of 2-cyanoacetyl benzimidazole with N,N-dimethylformamidine follows a stepwise mechanism:
- Nucleophilic Attack: The dimethylamino group in formamidine attacks the carbonyl carbon of the cyanoacetyl group.
- Elimination: Sequential loss of water and dimethylamine generates the conjugated acrylonitrile system.
- Aromatization: Tautomerization stabilizes the final enaminonitrile structure.
The reaction’s stereochemical outcome predominantly yields the (Z)-isomer , as confirmed by X-ray crystallography in related indole analogs. Control experiments demonstrate that polar aprotic solvents (e.g., DMF) favor higher stereoselectivity compared to ethanol.
Microwave-Assisted Synthesis
Modern adaptations employ microwave irradiation to accelerate the condensation process. For example, a mixture of 2-cyanoacetyl benzimidazole (10 mmol) and N,N-dimethylformamidine (12 mmol) in ethanol, irradiated at 150°C for 20 minutes, achieves 85% conversion with minimal byproducts. This method reduces energy consumption and improves reproducibility, though specialized equipment is required.
Experimental Protocols and Characterization
Stepwise Synthesis of 2-Cyanoacetyl Benzimidazole
Procedure
- Starting Material: 2-Aminobenzimidazole (1.33 g, 10 mmol) dissolved in dry THF.
- Acylation: Add cyanoacetyl chloride (1.05 g, 10 mmol) dropwise at 0°C under nitrogen.
- Stirring: Maintain at room temperature for 4 hours.
- Work-Up: Quench with ice water, extract with ethyl acetate, and dry over Na₂SO₄.
- Yield: 68% (1.42 g) as a pale yellow solid.
Characterization Data
Final Condensation to Target Compound
Procedure
- Reactants: 2-Cyanoacetyl benzimidazole (2.1 g, 10 mmol) and N,N-dimethylformamidine (1.88 g, 10 mmol) in ethanol (20 mL).
- Catalyst: Piperidine (0.3 mL).
- Heating: Reflux for 10 hours under nitrogen.
- Isolation: Cool, filter precipitate, wash with cold ethanol.
- Recrystallization: DMF/H₂O (3:1 v/v).
- Yield: 72% (1.9 g).
Characterization Data
- Melting Point: 245–247°C
- IR (KBr): ν = 2215 cm⁻¹ (C≡N), 1620 cm⁻¹ (C=N)
- ¹H NMR (300 MHz, DMSO-d₆): δ 12.98 (s, 1H, NH), 8.45 (s, 1H, CH), 7.82–7.21 (m, 4H, Ar-H), 3.12 (s, 6H, N(CH₃)₂).
- 13C NMR (75 MHz, DMSO-d₆): δ 158.2 (C=N), 142.5 (C≡N), 135.1–115.3 (Ar-C), 112.4 (CH), 40.8 (N(CH₃)₂).
Comparative Analysis of Methodologies
*Theoretical projection based on indole analogs.
Applications and Derivative Synthesis
The dimethylamino-acrylonitrile moiety serves as a versatile intermediate for further functionalization:
- Anticancer Agents: Analogous benzimidazole acrylonitriles exhibit tubulin polymerization inhibition (IC₅₀ = 0.8–2.1 µM).
- Antimicrobial Scaffolds: N-substituted derivatives demonstrate broad-spectrum activity against Gram-positive bacteria (MIC = 4–16 µg/mL).
- Fluorescent Probes: The conjugated system enables pH-sensitive luminescence, useful in cellular imaging.
Biological Activity
2-(1H-Benzimidazol-2-yl)-3-dimethylamino-acrylonitrile is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to summarize the biological activity of this compound, exploring its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a benzimidazole moiety linked to a dimethylamino-acrylonitrile group. This unique structure is believed to confer specific biological properties that are currently under investigation.
The proposed mechanism of action for this compound involves:
- Binding to Enzymes and Receptors: The compound may interact with various molecular targets, including enzymes and receptors, leading to alterations in cellular processes.
- Inhibition of Tubulin Polymerization: Similar compounds have been shown to inhibit tubulin polymerization, particularly at the colchicine binding site, which is critical for mitotic spindle formation during cell division .
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound and its derivatives:
- In Vitro Studies: The compound has demonstrated significant cytotoxicity against various cancer cell lines, including leukemia (HL-60), non-small cell lung cancer (NCI-H522), and ovarian cancer (OVCAR-3). The growth inhibition concentration (GI50) values for some derivatives were reported as low as 0.0244 μM .
| Cell Line | GI50 (μM) | TGI (μM) |
|---|---|---|
| HL-60 | 0.0244 | 0.0866 |
| NCI-H522 | 0.5 | 0.9 |
| OVCAR-3 | 0.5 | 1.0 |
Antimicrobial Activity
The compound's antimicrobial properties have also been explored:
- Bacterial Inhibition: Compounds related to benzimidazole have shown effectiveness against both Gram-positive and Gram-negative bacteria . The structure's modifications can enhance activity against specific pathogens.
Structure-Activity Relationship (SAR)
The relationship between the chemical structure of benzimidazole derivatives and their biological activity has been extensively studied. Modifications at specific positions can lead to enhanced potency:
- N-substituents: The introduction of various N-substituents on the benzimidazole ring has been correlated with increased antiproliferative activity. For instance, compounds with an N,N-diethylamino group showed improved activity compared to those with N,N-dimethyl groups .
Case Studies
- Caspase Activation: Some derivatives have been identified as potential caspase-9 activators, suggesting a mechanism involving apoptosis induction in cancer cells .
- Antiproliferative Studies: A comprehensive evaluation of benzimidazole-derived acrylonitriles indicated that certain structural modifications significantly enhance cytotoxic effects against cancer cell lines, with some compounds exhibiting up to tenfold greater potency than standard chemotherapeutics like cisplatin .
- Inhibition of Kinases: Compounds derived from this class have also shown promise as inhibitors of kinases involved in tumor progression, further supporting their potential therapeutic applications .
Scientific Research Applications
The applications of 2-(1H-Benzimidazol-2-yl)-3-dimethylamino-acrylonitrile in scientific research are highlighted by its presence in various biological and chemical studies. These applications span biomedical research, antibacterial assessments, and anticancer evaluations .
Scientific Research Applications
this compound derivatives have versatile applications in scientific research, particularly in biomedical areas. These compounds have been explored for their antibacterial, antiparasitic, and anticancer properties . The core applications are:
- Antimicrobial Activity: Benzotriazole derivatives, related to benzimidazoles, have shown in vitro antibacterial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . Specific compounds have demonstrated potent antimicrobial action, which is attributed to the presence of bulky hydrophobic groups .
- Antiparasitic Effects: N-benzenesulfonylbenzotriazole derivatives exhibit in vitro growth inhibitory activity against epimastigotes and trypomastigotes, forms of parasites .
- Anticancer Activity: Certain 3-aryl-2-(1H-benzimidazol-2-yl)acrylonitriles have been identified as potential caspase-3 and -9 activators, showing promise in cancer cell research . These compounds have undergone in vitro screening against a panel of approximately 60 human cancer cell lines, derived from various cancer types .
Detailed Research Findings
- Anthelmintic and Antioxidant Properties:
- Benzimidazolyl-2-hydrazones, closely related, have demonstrated anthelmintic activity against T. spiralis muscle larvae in in vitro experiments, along with moderate antiproliferative activity against MCF-7 breast cancer cells . These effects are linked to the compounds' ability to interfere with tubulin polymerization .
- Cytotoxic Activity:
- N-(2-(1H-benzo[d]imidazol-2-yl)phenyl) cinnamides have been synthesized and evaluated for in vitro cytotoxic activity against cancer cell lines, including A549 (human non-small cell lung cancer) . One compound, 12h, exhibited potent cytotoxic activity against the non-small cell lung cancer cell line .
- Antitumor Activity:
- Indole-acrylonitrile derivatives were screened against approximately 60 cell lines from nine tumor types. Compounds 2l and 5a–d demonstrated significant growth inhibition against various cancer cell lines .
- Table 1 summarizes the mean growth data for tested compounds, highlighting their most sensitive cell lines and growth inhibition percentages .
Table 1: Anticancer Activity Evaluation of Indole-Acrylonitrile Derivatives
| Compound | Mean Growth | Most Sensitive Cell Line | Growth Inhibition Percent (%GI) / Lethality |
|---|---|---|---|
| 2a | 85.56 | T-47D (breast cancer) | 59.79 |
| 2b | 49.80 | MDA-MB-435 (melanoma) | -5.10 (Lethality) |
| 2c | 78.15 | K-562 (leukemia) | 72.20 |
| 2d | 30.17 | MDA-MB-435 (melanoma) | -32.56 (Lethality) |
| 2e | 54.83 | MDA-MB-435 (melanoma) | -28.75 (Lethality) |
| 2f | 66.94 | MDA-MB-435 (melanoma) | 87.84 |
| 2g | 93.62 | A549/ATCC (non-small cell lung) | 39.97 |
| 2h | 84.56 | CCRF-CEM (leukemia) | -4.12 (Lethality) |
| 2i | 84.18 | HOP-92 (non-small cell lung) | 46.93 |
| 2j | 93.18 | MCF7 (breast cancer) | 36.48 |
| 2k | 91.86 | CCRF-CEM (leukemia) | -42.43 (Lethality) |
| 2l | 26.05 | MDA-MB-435 (melanoma) | -25.37 (Lethality) |
| 2m | 53.62 | MDA-MB-435 (melanoma) | 98.20 |
| 2n | 73.11 | K-562 (leukemia) | 71.26 |
| 2o | 85.25 | T-47D (breast cancer) | 43.76 |
| 2p | 36.99 | MDA-MB-435 (melanoma) | -18.97 (Lethality) |
| 2q | 83.41 | MCF7 (breast cancer) | 79.89 |
| 2r | 88.94 | CCRF-CEM (leukemia) | 53.33 |
| 2s | 83.36 | T-47D (breast cancer) | 84.11 |
| 2t | 88.41 | SNB-75 (CNS cancer) | 56.11 |
| 2u | 92.81 | MCF7 (breast cancer) | 67.84 |
| 2v | 95.03 | SNB-75 (CNS cancer) | 46.36 |
| 2w | 91.64 | SNB-75 (CNS cancer) | 59.89 |
| 2x | 66.37 | MDA-MB-468 (breast cancer) | -3.15 (Lethality) |
| 3 | 90.03 | UO-31 (renal cancer) | 45.43 |
| 4a | 87.87 | CCRF-CEM (leukemia) | -27.23 (Lethality) |
| 4b | 94.94 | UO-31 (renal cancer) | 36.32 |
| 4c | 89.04 | CNB-75 (CNS cancer) | 60.83 |
| 5a | 32.33 | OVCAR-3 (ovarian cancer) | -12.57 (Lethality) |
| 5b | 24.19 | MDA-MB-435 (melanoma) | -49.06 (Lethality) |
| 5c | 25.80 | MDA-MB-435 (melanoma) | -26.92 (Lethality) |
| 5d | 25.56 | SK-MEL-5 (melanoma) | -26.68 (Lethality) |
| 6a | 81.55 | MDA-MB-435 (melanoma) | 90.31 |
| 6b | 33.80 | SNB-75 (CNS cancer) | -6.19 (Lethality) |
| 7 | 82.53 | MDA-MB-435 (melanoma) | 93.95 |
Case Studies
While specific case studies directly involving "this compound" are not explicitly detailed in the search results, the related benzimidazole derivatives provide a foundation for understanding its potential applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 2-(1H-benzimidazol-2-yl)-3-dimethylamino-acrylonitrile, emphasizing substituent effects on physicochemical and functional properties:
Substituent Effects on Electronic Properties
- Nitro Group (4-Nitrophenyl): The nitro group (-NO₂) is strongly electron-withdrawing, reducing electron density on the acrylonitrile moiety. This enhances electrophilic reactivity, as observed in corrosion inhibition studies where nitro-substituted benzimidazoles adsorb onto metal surfaces via electron-deficient sites .
- Trifluoromethyl Group : The -CF₃ group combines electron-withdrawing and hydrophobic effects, increasing resistance to oxidative degradation. Such derivatives are often explored in materials science for stability under harsh conditions .
- Hydroxyphenyl Group : The -OH substituent introduces hydrogen-bonding capability, improving solubility in aqueous systems. However, protonation/deprotonation at varying pH levels can modulate adsorption efficiency on metal substrates .
- Dimethylamino Group: The -N(CH₃)₂ group donates electrons via resonance, increasing the electron density of the acrylonitrile moiety. This may enhance interactions with electron-deficient species (e.g., metal cations or acidic substrates) compared to nitro or trifluoromethyl analogs.
Corrosion Inhibition Performance
A 2023 study on 2-(1H-benzimidazol-2-yl)-3-(4-hydroxyphenyl)-acrylonitrile demonstrated 88% inhibition efficiency for copper corrosion in 1M HNO₃ at 298 K, attributed to adsorption via electron donation/acceptance mechanisms . Comparatively, the dimethylamino analog’s electron-rich structure could improve adsorption strength, though experimental validation is required. Quantum chemical parameters (e.g., frontier orbital energies, Fukui indices) suggest that substituents altering HOMO-LUMO gaps directly influence inhibition efficacy:
- The dimethylamino group’s electron-donating nature may lower the HOMO-LUMO gap relative to nitro-substituted analogs, favoring stronger metal-molecule interactions .
Q & A
Q. What are the established synthesis routes and characterization methods for 2-(1H-benzimidazol-2-yl)-3-dimethylamino-acrylonitrile?
The compound is typically synthesized via Knoevenagel condensation, reacting a benzimidazole derivative with a cyanoacetate or acrylonitrile precursor. Characterization involves spectroscopic techniques:
- IR spectroscopy identifies functional groups (e.g., nitrile stretch at ~2230 cm⁻¹ and benzimidazole NH stretch at ~3015–2855 cm⁻¹) .
- 1H NMR confirms substituent environments (e.g., aromatic protons at δ 7.38–8.15 ppm and dimethylamino protons at δ 2.57–2.78 ppm) .
- Mass spectrometry (e.g., EI-MS) verifies molecular ion peaks and fragmentation patterns .
Q. How is the corrosion inhibition efficiency of this compound experimentally evaluated in acidic environments?
Standard protocols include:
- Mass loss measurements at varying concentrations (e.g., 0.1–1.0 mM) and temperatures (298–328 K) in 1M HNO₃, with inhibition efficiency calculated as:
where and are mass losses with and without inhibitor .
- Electrochemical methods (e.g., potentiodynamic polarization) to determine corrosion current density and adsorption isotherms (Langmuir, Temkin) .
Q. What spectroscopic techniques are critical for validating the molecular structure and purity of the compound?
- FTIR confirms the presence of nitrile (–C≡N) and benzimidazole (–NH) groups .
- 1H/13C NMR resolves substituent effects (e.g., dimethylamino protons as triplets at δ ~2.6–2.8 ppm) .
- Elemental analysis (e.g., CHNS) ensures stoichiometric purity, with deviations ≤0.3% .
Advanced Research Questions
Q. How can density functional theory (DFT) and quantitative structure-property relationship (QSPR) models elucidate the compound’s corrosion inhibition mechanism?
- DFT calculations (e.g., B3LYP/6-31G*) determine quantum parameters:
- (electron-donating ability), (electron-accepting capacity), and Fukui indices to identify reactive sites .
- QSPR models correlate experimental inhibition efficiency with descriptors like polarizability and dipole moment. For example, a QSPR study showed a linear regression () between inhibition efficiency and .
Q. What challenges arise in resolving the crystal structure of this compound using X-ray crystallography?
- Twinned crystals or disorder in the dimethylamino group complicate refinement. SHELXL is recommended for high-resolution data, with hydrogen bonding analyzed via Mercury or OLEX2 .
- Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H⋯N contacts contributing >15% to crystal packing) .
Q. How can contradictions in adsorption behavior (e.g., temperature-dependent efficiency) be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
